
(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene is an organic compound characterized by the presence of a nitrophenyl group attached to a pyrrolidinyl diazene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene typically involves the reaction of 3-nitroaniline with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diazene moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted diazene derivatives.
科学研究应用
(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The pyrrolidinyl diazene moiety can also interact with nucleic acids, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
- (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol
- 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea
- 2-phenylethanol
- p-hydroxyphenylethanol
- 4-hydroxybenzaldehyde
Uniqueness
(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the nitrophenyl and pyrrolidinyl diazene moieties allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
80022-10-2 |
|---|---|
分子式 |
C10H12N4O2 |
分子量 |
220.23 g/mol |
IUPAC 名称 |
(3-nitrophenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C10H12N4O2/c15-14(16)10-5-3-4-9(8-10)11-12-13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |
InChI 键 |
HMZCKAUTEOSCGB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)N=NC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



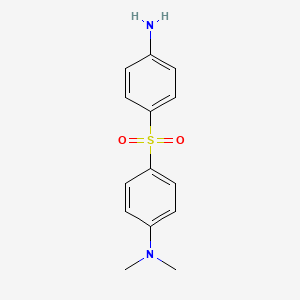
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
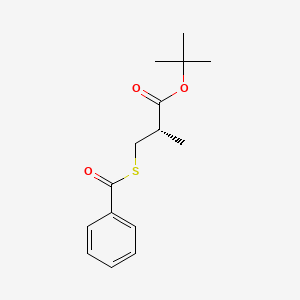
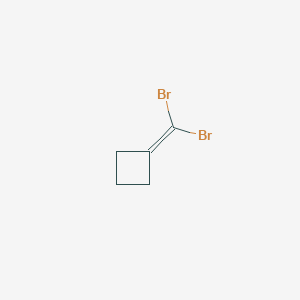

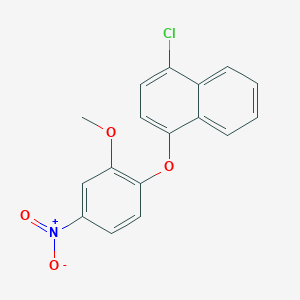
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)

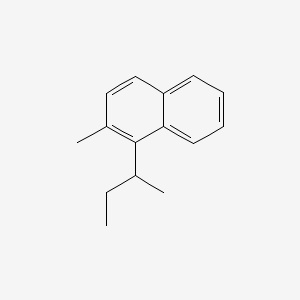

![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
